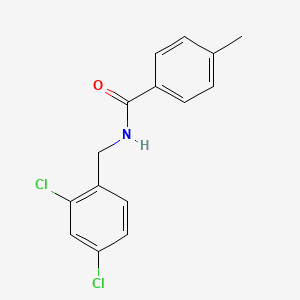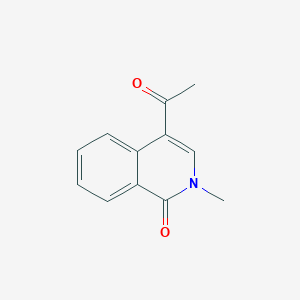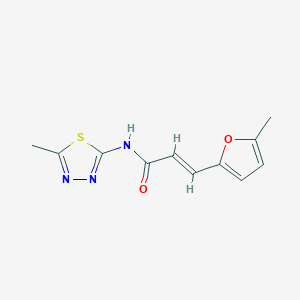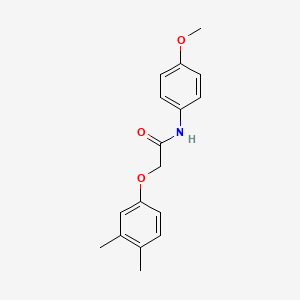![molecular formula C16H15N3OS B5811130 N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5811130.png)
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide, also known as MPAA, is a chemical compound that has been extensively studied in scientific research. MPAA is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.
Mécanisme D'action
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide inhibits PTP1B by binding to the active site of the enzyme, thereby preventing its dephosphorylation of insulin receptor substrate 1 (IRS-1). This leads to increased insulin signaling and glucose uptake in skeletal muscles and adipose tissue.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in various animal models. It also reduces body weight and adiposity in obese mice. This compound has been found to increase glucose uptake in skeletal muscles and adipose tissue, as well as enhance insulin signaling in these tissues. This compound has also been shown to reduce hepatic glucose production and improve lipid metabolism in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is a potent and selective inhibitor of PTP1B, making it a useful tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, this compound has poor solubility in water and requires the use of organic solvents for in vitro experiments. This compound is also unstable in aqueous solutions and requires storage at -20 °C to maintain its activity.
Orientations Futures
Future research on N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide could focus on its potential therapeutic applications in the treatment of type 2 diabetes and obesity. This could involve the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Other potential future directions could include the investigation of the effects of this compound on other metabolic pathways and the development of new methods for the synthesis and formulation of this compound. Additionally, the use of this compound in combination with other drugs for the treatment of type 2 diabetes and obesity could be explored.
Méthodes De Synthèse
The synthesis of N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide involves the reaction of 3-methyl-2-pyridinamine, carbon disulfide, and 3-phenylacryloyl chloride in the presence of a base catalyst. The reaction yields this compound as a white solid with a melting point of 177-179 °C.
Applications De Recherche Scientifique
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied in scientific research due to its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibition by this compound leads to increased insulin sensitivity and glucose uptake in skeletal muscles and adipose tissue. This has been demonstrated in various animal models, including mice and rats. This compound has also been shown to improve glucose tolerance and reduce body weight in obese mice.
Propriétés
IUPAC Name |
(E)-N-[(3-methylpyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-6-5-11-17-15(12)19-16(21)18-14(20)10-9-13-7-3-2-4-8-13/h2-11H,1H3,(H2,17,18,19,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMJYECIQHXETO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)


![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5811103.png)


![N-1,3-thiazol-2-yl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5811118.png)
![1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5811120.png)


![methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5811141.png)
